
Acebrophylline
Übersicht
Beschreibung
Acebrophylline is a xanthine derivative composed of Ambroxol and Theophylline-7-acetic acid, designed to synergize bronchodilation and mucolytic effects . It is clinically used for managing chronic obstructive pulmonary disease (COPD), asthma, and bronchitis by:
- Relaxing bronchial smooth muscles via phosphodiesterase (PDE) inhibition, increasing cyclic adenosine monophosphate (cAMP) levels .
- Reducing mucus viscosity by enhancing the "sol" phase and promoting mucociliary clearance .
- Exerting anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α), leukotrienes, and phospholipase A2 .
This compound’s dual mechanism distinguishes it from conventional xanthines, offering combined bronchodilatory, expectorant, and anti-inflammatory benefits .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Ambroxol-Acefyllinat wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Ambroxol und Acefyllin beteiligt sind. Die Herstellung umfasst:
Elektrophile Bromierung: Ausgehend von o-Toluidin wird die Verbindung unter Verwendung von flüssigem Brom, das durch Mangandioxid gefördert wird, einer elektrophilen Bromierung unterzogen.
Acetylierung: Das bromierte Produkt wird dann acetyliert.
Radikalische Benzylische Bromierung: Dieser Schritt beinhaltet die Verwendung von flüssigem Brom und Mangandioxid unter milden Bedingungen.
N-Alkylierung und Hydrolyse: Die letzten Schritte umfassen die N-Alkylierung und Hydrolyse, um Ambroxol-Acefyllinat zu ergeben.
Industrielle Produktionsverfahren: Die industrielle Produktion von Ambroxol-Acefyllinat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert.
Arten von Reaktionen:
Oxidation: Ambroxol-Acefyllinat kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart starker Oxidationsmittel.
Reduktion: Reduktionsreaktionen können auftreten, insbesondere in Gegenwart von Reduktionsmitteln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Verbindungen erzeugen können.
4. Wissenschaftliche Forschungsanwendungen
Ambroxol-Acefyllinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung bei der Untersuchung bronchodilatatorischer Mechanismen und mukolytischer Aktivität eingesetzt.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Prozesse im Zusammenhang mit Schleimproduktion und -clearance.
Industrie: Wird in der Formulierung verschiedener pharmazeutischer Produkte zur Behandlung von Atemwegserkrankungen verwendet.
5. Wirkmechanismus
Ambroxol-Acefyllinat übt seine Wirkungen durch verschiedene Mechanismen aus:
Mukolytische Wirkung: Ambroxol baut Schleim ab, wodurch er leichter aus den Atemwegen ausgeschieden werden kann.
Bronchodilatation: Acefyllin entspannt die Muskeln in den Atemwegen, was eine leichtere Atmung ermöglicht.
Entzündungshemmende Wirkungen: Die Verbindung weist auch entzündungshemmende Eigenschaften auf und reduziert Entzündungen in den Atemwegen.
Molekulare Ziele und Pfade:
Surfactant-Produktion: Ambroxol stimuliert die Produktion von Surfactant durch Typ-II-Pneumocyten und reduziert die Schleimhaftung an den Bronchialwänden.
Stickstoffmonoxid-Weg: Ambroxol hemmt die Stickstoffmonoxid-abhängige Aktivierung der löslichen Guanylatcyclase und reduziert Entzündungen.
Ähnliche Verbindungen:
Ambroxol: Ein Mukolytikum, das allein zur Behandlung von Atemwegserkrankungen eingesetzt wird.
Acefyllin: Ein Xanthinderivat, das als Bronchodilatator eingesetzt wird.
Bromhexin: Ein weiteres Mukolytikum, das Ambroxol ähnelt.
Einzigartigkeit: Ambroxol-Acefyllinat ist aufgrund seiner kombinierten mukolytischen und bronchodilatatorischen Wirkungen einzigartig, wodurch es bei der Behandlung von Atemwegserkrankungen wirksamer ist als seine einzelnen Komponenten .
Wissenschaftliche Forschungsanwendungen
Chronic Obstructive Pulmonary Disease (COPD)
Acebrophylline has been extensively studied as an add-on therapy for COPD:
- Efficacy : A randomized controlled trial compared this compound and sustained-release theophylline in COPD patients. Both treatments showed similar improvements in spirometric parameters (FEV1, PEFR) and symptomatic relief, but this compound had a better safety profile regarding cardiovascular side effects .
Parameter | Group 1 (this compound) | Group 2 (Theophylline) | p-value |
---|---|---|---|
FEV1 (L) | 46.54 ± 6.14 | 45.99 ± 6.63 | 0.79 |
PEFR (L/min) | 46.7 ± 6.29 | 46.44 ± 6.53 | 0.89 |
Improvement in Dyspnoea (%) | 65% | 45% | <0.05 |
- Safety : In a study involving 30 COPD patients, this compound was well-tolerated with minimal adverse effects, primarily mild gastrointestinal discomfort .
Asthma Management
This compound is also effective in managing asthma symptoms:
- Combination Therapy : A study indicated that combining montelukast with this compound improved asthma control compared to montelukast alone, with significant enhancements in FEV1 and reductions in cough and sputum production .
Treatment Group | Mean FEV1 Improvement (%) | Sputum Production Reduction (%) |
---|---|---|
Montelukast + this compound | Significantly greater | Significant |
Montelukast Alone | Moderate | Moderate |
- Clinical Evidence : In patients with acute bronchitis or exacerbations of chronic asthma, this compound demonstrated significant improvements in respiratory function and symptom relief .
Other Respiratory Conditions
This compound has shown potential benefits in various other conditions:
- Bronchitis and Sinusitis : Its mucolytic properties make it suitable for treating bronchitis and sinusitis by facilitating mucus clearance.
- Pediatric Use : this compound has been reported as safe for use in children with respiratory ailments due to its low toxicity profile .
Case Study 1: COPD Management
A longitudinal study involved patients receiving either this compound or sustained-release theophylline over one year. Results indicated comparable improvements in lung function and symptom relief but highlighted fewer side effects with this compound .
Case Study 2: Asthma Control
In a multicenter trial, patients using a fixed-dose combination of montelukast and this compound experienced significant improvements in quality of life metrics compared to those on montelukast alone .
Wirkmechanismus
Ambroxol acefyllinate exerts its effects through several mechanisms:
Mucolytic Action: Ambroxol breaks down mucus, making it easier to expel from the respiratory tract.
Bronchodilation: Acefylline relaxes the muscles in the airways, allowing for easier breathing.
Anti-inflammatory Effects: The compound also exhibits anti-inflammatory properties, reducing inflammation in the respiratory tract.
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Acebrophylline vs. Theophylline
Pharmacological and Clinical Efficacy
Key Findings :
- In a 4-week COPD study, this compound reduced breathlessness in 100% of patients, whereas 35% on sustained-release (SR) Theophylline experienced deterioration .
- This compound showed superior improvement in forced expiratory volume (FEV1) and peak expiratory flow rate (PEFR) in mild asthma patients compared to Theophylline .
This compound vs. Acefylline
Acefylline (Theophylline-7-acetic acid) is a structural analog but lacks Ambroxol. Limited direct clinical comparisons exist, but differences include:
Key Findings :
- This compound’s inclusion of Ambroxol provides additional mucoregulatory benefits, improving sputum clearance in COPD .
- Analytical methods (e.g., HPLC) show this compound has distinct pharmacokinetic profiles compared to Acefylline, with longer retention times and higher stability .
This compound vs. Montelukast/Formoterol Combinations
In a 4-week asthma study, this compound combined with budesonide demonstrated:
- Equivalent efficacy to Montelukast or Formoterol combinations in improving FEV1 and quality of life .
Analytical and Formulation Advantages
Biologische Aktivität
Acebrophylline is a pharmacological compound recognized for its multifaceted biological activity, particularly in the treatment of respiratory conditions. It is a xanthine derivative that combines the properties of ambroxol and theophylline-7 acetic acid, contributing to its mucolytic, bronchodilatory, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound operates through several mechanisms:
- Mucokinetic Activity : It enhances mucociliary clearance by reducing mucus viscosity and adhesivity, thereby improving ciliary function. This is crucial in conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis .
- Surfactant Production : The compound stimulates the synthesis and release of pulmonary surfactant, which is vital for maintaining alveolar stability and reducing surface tension in the lungs .
- Anti-inflammatory Effects : this compound inhibits the production of inflammatory mediators like leukotrienes by diverting phosphatidylcholine from inflammatory pathways towards surfactant synthesis .
Case Studies
-
Study on COPD Patients :
- Participants : 30 patients (27 males, 3 females) with a mean age of 62.6 years.
- Treatment : 100 mg this compound twice daily for 14 days.
- Results : Significant improvements were noted in cough intensity, dyspnea, and overall respiratory function (p < 0.01). Blood gas analysis showed increased PaO2 and decreased PaCO2 values at the end of treatment .
- Comparative Study with Theophylline :
Table 1: Summary of Clinical Outcomes with this compound Treatment
Parameter | Baseline Value | Post-Treatment Value | Statistical Significance |
---|---|---|---|
Cough Intensity | Moderate | Mild | p < 0.01 |
Dyspnea | Moderate | Mild | p < 0.01 |
FEV1 (L) | 1.5 | 2.0 | p < 0.01 |
PEFR (L/min) | 250 | 350 | p < 0.01 |
PaO2 (mmHg) | 60 | 75 | p < 0.01 |
PaCO2 (mmHg) | 50 | 45 | p < 0.01 |
Research Findings
Research indicates that this compound's effectiveness is attributed to its ability to modulate various biological pathways involved in respiratory health:
- Enhancement of Mucociliary Clearance : In vitro studies demonstrated that this compound significantly increased the transport of talc particles in isolated tracheal tissues, indicating improved mucociliary function .
- Reduction in Inflammatory Markers : In human mononuclear cells, ambroxol (a component of this compound) reduced tumor necrosis factor (TNF) production, suggesting a potential mechanism for its anti-inflammatory effects .
Q & A
Basic Research Questions
Q. What are the key pharmacological mechanisms of Acebrophylline that justify its use as an airway mucoregulator and anti-inflammatory agent?
this compound’s dual action as a mucoregulator and anti-inflammatory agent is supported by its ability to modulate bronchial secretions and reduce inflammatory mediators. Preclinical studies demonstrate its impact on PD20 (the provocative dose causing a 20% drop in forced expiratory volume), with this compound showing a 95% improvement in PD20 after 1 day compared to 40% for placebo, sustained at 85% vs. 30% after 30 days . Methodologically, these findings rely on randomized controlled trials (RCTs) with spirometric measurements and cytokine profiling to establish causality between drug administration and airway response.
Q. How can researchers design experiments to assess the sustained-release efficacy of this compound formulations?
Key experimental parameters include:
- Polymer selection : Hydroxypropyl methylcellulose (HPMC) and ethyl cellulose (EC) are commonly used to control drug release rates. Increasing polymer concentration correlates with larger particle size (226±16 to 577±10 µm) and prolonged floating time in gastric fluid .
- In vitro dissolution testing : Use simulated gastric fluid (pH 1.2) to evaluate release profiles over 12+ hours, ensuring alignment with pharmacokinetic goals .
- Structural analysis : Scanning electron microscopy (SEM) confirms hollow microballoon structures, critical for buoyancy and sustained release .
Q. What are the methodological pitfalls to avoid when evaluating this compound’s bioavailability in novel formulations?
Common pitfalls include:
- Inadequate sample size : Small batches (e.g., <6 formulations) may fail to capture variability in polymer-drug interactions .
- Overlooking micromeritic properties : Poor flowability or density in microballoons can skew in vivo performance predictions .
- Ignoring pH-dependent solubility : this compound’s release profile must be tested across physiological pH ranges to simulate gastrointestinal transit .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioavailability across formulations be systematically reconciled?
To resolve contradictions:
- Comparative dissolution studies : Contrast release profiles of orodispersible tablets (e.g., F12 formulation with 20-minute disintegration ) against gastroretentive microballoons .
- Pharmacokinetic modeling : Apply compartmental models (e.g., zero-order vs. Higuchi kinetics) to correlate in vitro release with plasma concentration-time curves.
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., polymer blends, excipient interactions) .
Q. What advanced statistical methods are recommended for analyzing time-dependent efficacy data in this compound trials?
- Repeated measures ANOVA : Suitable for longitudinal PD20 measurements (e.g., day 1 vs. day 30 effects ).
- Mixed-effects models : Account for inter-subject variability in crossover studies.
- Survival analysis : Evaluate time-to-relapse in chronic obstructive pulmonary disease (COPD) cohorts treated with sustained-release formulations .
Q. How can researchers optimize experimental designs for this compound’s anti-inflammatory activity in heterogeneous patient populations?
- Stratified randomization : Group participants by baseline inflammatory markers (e.g., IL-6, TNF-α levels) to control for confounding.
- Dose-ranging studies : Use factorial designs to test multiple doses (e.g., 50–200 mg/day) and identify therapeutic windows.
- Biomarker validation : Pair clinical endpoints (e.g., FEV1) with molecular assays (e.g., neutrophil elastase activity) to strengthen mechanistic claims .
Q. What methodologies address ethical challenges in this compound clinical trials involving vulnerable populations (e.g., asthmatic children)?
- Informed consent protocols : Develop age-appropriate assent forms and guardian agreements.
- Safety monitoring : Implement Data Safety Monitoring Boards (DSMBs) to review adverse events (e.g., gastrointestinal irritation from microballoons ).
- Equitable recruitment : Use community-based participatory research (CBPR) frameworks to ensure diverse representation .
Q. Data Analysis and Contradiction Management
Q. How should researchers interpret discrepancies between in vitro and in vivo performance of this compound formulations?
- Bio-relevant dissolution testing : Adjust in vitro conditions (e.g., agitation rate, surfactant addition) to mimic gastric motility .
- IVIVC modeling : Establish in vitro-in vivo correlations using deconvolution analysis of absorption data.
- Failure mode analysis : Investigate batch-specific anomalies (e.g., polymer crystallization) via X-ray diffraction (XRD) .
Q. What frameworks guide the prioritization of research questions for this compound’s emerging applications (e.g., COVID-19-related bronchial inflammation)?
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- PICO framework : Structure questions around Population (e.g., post-COVID patients), Intervention (this compound dose), Comparison (placebo/standard care), and Outcome (FEV1 improvement) .
- Systematic reviews : Use PRISMA guidelines to identify evidence gaps in existing literature .
Eigenschaften
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUHJDQWESJTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Br2N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914235 | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96989-76-3, 179118-73-1 | |
Record name | Ambroxol theophyllinacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol acefyllinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179118-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBROXOL ACEFYLLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.